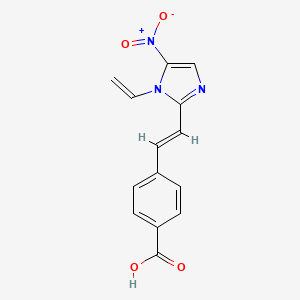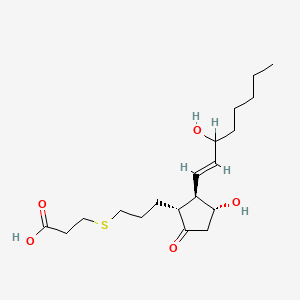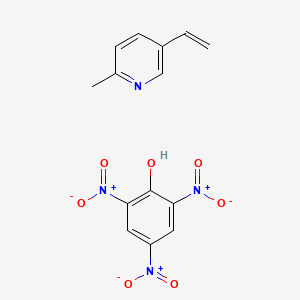
Stirimazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Stirimazole can be synthesized through various methods. One common synthetic route involves the reaction of 2-methyl-1-nitroisothiourea with hydrazine in the presence of alkali metal bicarbonates or carbonates . This reaction results in the formation of 3,5-dinitrimino-1,2,4-triazole salts, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure the compound’s purity and quality for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Stirimazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Stirimazole has a wide range of scientific research applications:
Mechanism of Action
Stirimazole exerts its effects by inhibiting specific enzymes and pathways in microorganisms. The compound targets enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death . The exact molecular targets and pathways may vary depending on the specific microorganism .
Comparison with Similar Compounds
Similar Compounds
Methimazole: A thionamide antithyroid agent used to treat hyperthyroidism.
Metronidazole: An antibiotic and antiprotozoal medication.
Thiamazole: Another antithyroid agent similar to methimazole.
Uniqueness
Stirimazole is unique due to its specific chemical structure and broad-spectrum activity against various microorganisms. Unlike methimazole and thiamazole, which are primarily used for thyroid-related conditions, this compound has a wider range of applications in treating infections and parasitic diseases .
Properties
CAS No. |
30529-16-9 |
|---|---|
Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C14H11N3O4/c1-2-16-12(15-9-13(16)17(20)21)8-5-10-3-6-11(7-4-10)14(18)19/h2-9H,1H2,(H,18,19)/b8-5+ |
InChI Key |
RBNZISNWCHORNF-VMPITWQZSA-N |
SMILES |
C=CN1C(=CN=C1C=CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Isomeric SMILES |
C=CN1C(=CN=C1/C=C/C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C=CN1C(=CN=C1C=CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Key on ui other cas no. |
30529-16-9 |
Synonyms |
2-(4-carboxystyryl)-5-nitro-1-vinylimidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol](/img/structure/B1235749.png)




